o-Tolyl acetate

Description

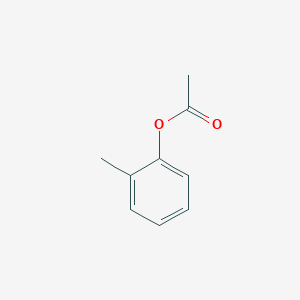

Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZORBZSQRUXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060201 | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

208.00 °C. @ 760.00 mm Hg | |

| Record name | o-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046-1.053 | |

| Record name | o-Tolyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/702/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

533-18-6, 1333-46-6 | |

| Record name | 2-Methylphenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cresyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2-methylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tolyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-CRESYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/606K99GR0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Tolyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032073 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for O Tolyl Acetate and Its Derivatives

Classical Synthetic Routes

Classical synthesis provides foundational methods for the preparation of o-tolyl acetate (B1210297) and its nitrogen-containing analogue, N-acetyl-o-toluidine. These routes are characterized by well-established reaction mechanisms and conditions.

The direct acetylation of o-toluidine (B26562) (2-methylaniline) involves the reaction of its amino group with an acetylating agent. wikipedia.orgatamanchemicals.com This process does not yield o-tolyl acetate (an ester) but rather its amide isomer, N-acetyl-o-toluidine, also known as N-(o-tolyl)acetamide. prepchem.comrsc.org This reaction is a typical nucleophilic acyl substitution where the nitrogen atom of the o-toluidine attacks the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. prepchem.com

The general reaction is as follows: o-Toluidine + Acetic Anhydride → N-acetyl-o-toluidine + Acetic Acid

This transformation is a fundamental route to produce dye and pigment intermediates. iarc.fr For instance, reacting o-toluidine with 2-chloroacetyl chloride in the presence of a base like diisopropylethylamine (DIPEA) yields 2-chloro-N-(o-tolyl)acetamide. rsc.org

The most direct and common classical method for synthesizing this compound is the esterification of o-cresol (B1677501) (2-methylphenol). drugfuture.comnist.gov This reaction, known as O-acylation, involves treating o-cresol with an acetylating agent, typically acetic anhydride or acetyl chloride. chemicalbook.comjocpr.com The process is often facilitated by a base, such as pyridine (B92270), which acts as a catalyst and neutralizes the acidic byproduct. jocpr.com

A representative procedure involves mixing o-cresol with acetic anhydride, often in the presence of pyridine, and maintaining the reaction under controlled temperatures. jocpr.com The reaction mixture is subsequently purified to isolate the this compound. jocpr.com An alternative approach involves first converting o-cresol to its more nucleophilic salt, sodium o-cresolate, before reacting it with acetic anhydride. chemicalbook.com

| Reactants | Reagents/Catalysts | Product | Yield | Reference |

| o-Cresol, Acetic Anhydride | Pyridine | This compound | 60% | jocpr.com |

Acetylation of o-Toluidine

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to improve upon classical methods by incorporating principles of sustainability, efficiency, and novel reaction pathways.

The application of green chemistry to the synthesis of this compound focuses on reducing environmental impact through biocatalysis and the use of renewable resources.

Biocatalysis: Enzymes, particularly lipases, are highly effective catalysts for esterification reactions under mild conditions. acs.orgresearchgate.net The enzymatic acetylation of o-cresol would offer high selectivity, reducing the formation of byproducts and simplifying purification. acs.org Biocatalytic processes operate at or near ambient temperature and pressure, leading to significant energy savings and a safer production environment. acs.org The development of robust, immobilized enzymes allows for their reuse in continuous processes, further enhancing the sustainability of the synthesis. uniovi.es

Renewable Feedstocks: A core tenet of green chemistry is the use of starting materials derived from renewable sources. pharmafeatures.com Both precursors to this compound can be sourced from biomass. Acetic acid is a known product of the pyrolysis of lignocellulosic materials. researchgate.net Phenolic compounds like o-cresol can be derived from lignin, a complex aromatic polymer abundant in plant biomass. pharmafeatures.com Utilizing these bio-based feedstocks reduces the reliance on petrochemicals, creating a more sustainable manufacturing cycle. pharmafeatures.comnrel.gov

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. mdpi.comacs.org For the synthesis of this compound and its derivatives, a flow process could involve pumping a solution of o-cresol and an acetylating agent through a heated reactor. google.com This reactor could be a packed-bed system containing an immobilized acid catalyst or an immobilized lipase (B570770) for a biocatalytic approach. polimi.it

A patented method for a related derivative, o-tolyloxy acetic acid, demonstrates the industrial viability of this approach. The process involves continuously feeding o-cresol and other reagents through a series of reactors, including a tubular reactor and a reactive distillation column, to achieve high yield and simplify product isolation. google.com Such a setup allows for precise control over reaction parameters, leading to higher consistency and purity in the final product while minimizing manual handling of intermediates. mdpi.com

Photochemistry provides access to unique molecular transformations that are often difficult to achieve through thermal methods. A notable example involving an o-tolyl derivative is the Yang photocyclization of α-(o-tolyl)acetophenone. When irradiated with UV light, α-(o-tolyl)acetophenone undergoes an efficient intramolecular reaction to form a cyclobutanol, specifically 1-methyl-2-phenyl-2-indanol. acs.org

The mechanism proceeds through the following key steps:

Absorption of a photon excites the ketone to its n,π* triplet state. acs.org

The excited carbonyl group abstracts a hydrogen atom from the ortho-methyl group of the tolyl ring. acs.orgacs.org

This hydrogen abstraction generates a 1,5-biradical intermediate. acs.org

The biradical subsequently undergoes cyclization to form the final indanol product. acs.org

Studies have shown that this reaction can proceed with a quantum yield approaching unity, highlighting its high efficiency. This photochemical pathway represents a sophisticated method for constructing complex cyclic structures from o-tolyl-containing precursors. psu.edu

Continuous Flow Synthesis for Derivatives

Mechanistic Insights into this compound Formation

The synthesis of this compound, a significant chemical intermediate, is primarily achieved through the esterification of o-cresol. The core of this transformation lies in the nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orgoregonstate.eduuomustansiriyah.edu.iqlibretexts.org This is a two-step process involving a nucleophilic attack on an acyl carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to yield the final ester product. libretexts.orgoregonstate.eduuomustansiriyah.edu.iq The specific nature of the reactants, particularly the acylating agent, dictates the precise pathway and conditions required for the reaction.

The most common laboratory and industrial synthesis involves the acetylation of o-cresol using acetic anhydride. mdpi.comresearchgate.net In this reaction, the hydroxyl group of o-cresol acts as the nucleophile. The lone pair of electrons on the oxygen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride. This addition step breaks the carbonyl π-bond and results in a transient tetrahedral intermediate. mdpi.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a stable acetate anion as the leaving group. A final deprotonation step, often facilitated by a base like pyridine or even another molecule of o-cresol, yields this compound and acetic acid as a byproduct. nih.gov

An alternative, though often less efficient, method is the direct esterification of o-cresol with acetic acid, a process known as the Fischer-Speier esterification. organic-chemistry.orgbyjus.com This reaction is reversible and typically requires a strong acid catalyst, such as sulfuric acid (H₂SO₄), to proceed at a reasonable rate. organic-chemistry.orgbyjus.comlibretexts.org The mechanism involves several equilibrium steps:

Protonation of the Acyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The o-cresol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the existing hydroxyl groups on the intermediate. libretexts.orgmasterorganicchemistry.com

Elimination of Water: This proton transfer creates a good leaving group, water (H₂O), which is subsequently eliminated to reform the carbonyl bond. libretexts.orgmasterorganicchemistry.com

Deprotonation: The final ester product, this compound, is formed upon deprotonation. libretexts.org

To drive the equilibrium towards the product side, water is typically removed from the reaction mixture as it forms, or a large excess of one of the reactants is used. byjus.comlibretexts.org

Detailed research findings indicate that steric factors play a crucial role in the esterification of cresol (B1669610) isomers. The methyl group in the ortho position of o-cresol presents a significant steric hindrance, which can impede the approach of the acylating agent to the hydroxyl group. vedantu.com This results in lower reaction rates and yields for o-cresol compared to its meta- and para-isomers under similar conditions. royalsocietypublishing.orgcore.ac.ukrsc.org Studies have shown that while p-cresol (B1678582) can be esterified with high yields, the conversion of o-cresol is often substantially lower due to these steric effects. royalsocietypublishing.orgcore.ac.uk

Table 1: Key Species in the Nucleophilic Acyl Substitution for this compound Formation

| Role in Reaction | Species Name | Chemical Formula | Key Function |

|---|---|---|---|

| Nucleophile | o-Cresol | C₇H₈O | Attacks the electrophilic carbonyl carbon. |

| Electrophile | Acetic Anhydride | C₄H₆O₃ | Provides the acetyl group for esterification. |

| Electrophile | Acetic Acid | C₂H₄O₂ | Provides the acetyl group in Fischer esterification. |

| Intermediate | Tetrahedral Intermediate | - | Transient species formed by nucleophilic attack. |

| Leaving Group | Acetate Ion | C₂H₃O₂⁻ | Eliminated from the tetrahedral intermediate (from Acetic Anhydride). |

| Leaving Group | Water | H₂O | Eliminated from the tetrahedral intermediate (from Acetic Acid). |

| Catalyst | Sulfuric Acid | H₂SO₄ | Activates the carbonyl group of acetic acid. |

Reaction Mechanisms and Reactivity of O Tolyl Acetate

Hydrolysis Reactions

Hydrolysis of o-tolyl acetate (B1210297) involves the cleavage of the ester bond to yield o-cresol (B1677501) and acetic acid. smolecule.com This process can be catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism. epa.govlibretexts.org

The acid-catalyzed hydrolysis of esters like o-tolyl acetate is a reversible equilibrium process. chemistrysteps.comchemguide.co.uklibretexts.org The reaction is typically performed by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid. libretexts.orgchemguide.co.uklibretexts.org The presence of excess water helps to shift the equilibrium towards the products: o-cresol and acetic acid. chemistrysteps.comlibretexts.org

The generally accepted mechanism for this reaction is the A_AC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). The key steps are as follows:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom of the ester by a hydronium ion (H₃O⁺). chemguide.co.uklibretexts.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. youtube.com The positive charge on the protonated oxygen is delocalized through resonance. chemguide.co.uklibretexts.org

Nucleophilic Attack by Water : A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com

Proton Transfer : A proton is transferred from the oxonium ion portion of the intermediate to the o-cresyl oxygen atom. chemguide.co.ukyoutube.com This transfer may be facilitated by other water molecules acting as proton shuttles. This step converts the o-cresoxy group into o-cresol, which is a good leaving group.

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of o-cresol. youtube.com

Deprotonation : The resulting protonated acetic acid is deprotonated by a water molecule, regenerating the acid catalyst (H₃O⁺) and forming the final acetic acid product. chemguide.co.ukyoutube.com

Due to the large excess of water, its concentration remains effectively constant throughout the reaction, causing the reaction to follow pseudo-first-order kinetics. egyankosh.ac.inscribd.com

Base-catalyzed hydrolysis, also known as saponification, is an essentially irreversible process that converts an ester into an alcohol and a carboxylate salt. chemistrysteps.commasterorganicchemistry.comlibretexts.org The reaction of this compound with a strong base, such as sodium hydroxide (B78521), yields o-cresol and sodium acetate.

The mechanism is classified as a B_AC2 type (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) and proceeds as follows:

Nucleophilic Attack by Hydroxide : The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the this compound. youtube.commasterorganicchemistry.com

Formation of a Tetrahedral Intermediate : This attack leads to the formation of a tetrahedral alkoxide intermediate. youtube.commasterorganicchemistry.com

Elimination of the Leaving Group : The intermediate collapses, reforming the carbonyl double bond and expelling the o-cresoxide ion (⁻O-C₆H₄-CH₃), which is the leaving group. This step forms acetic acid.

Acid-Base Reaction : An immediate and irreversible acid-base reaction occurs between the newly formed acetic acid (a weak acid) and the o-cresoxide ion or another hydroxide ion (strong bases). chemistrysteps.comyoutube.com This deprotonation forms the highly stable and resonance-stabilized acetate ion and a molecule of o-cresol.

The hydrolysis of this compound, under both acidic and basic conditions, proceeds via nucleophilic acyl substitution. The central event in these pathways is the nucleophilic attack on the carbonyl carbon atom.

In Basic Hydrolysis : The nucleophile is the hydroxide ion (OH⁻). It is a potent nucleophile and attacks the carbonyl carbon to form a tetrahedral intermediate. The reaction proceeds through acyl-oxygen fission, meaning the bond between the carbonyl carbon and the phenoxy oxygen is broken. epa.govmasterorganicchemistry.com

In Acidic Hydrolysis : The nucleophile is a water molecule. While water is a weak nucleophile, its attack is facilitated by the initial protonation of the ester's carbonyl oxygen. youtube.com This protonation significantly increases the positive character of the carbonyl carbon, activating it for attack by the neutral water molecule. youtube.com

General Considerations : For aryl acetates like this compound, the nucleophilic attack occurs exclusively at the acyl carbon rather than the aromatic ring's methyl-bearing carbon. This is because the sp² hybridized carbonyl carbon is more electrophilic and cleavage of the acyl-oxygen bond is more favorable than cleavage of the aryl-oxygen bond. Studies using isotopic labeling on similar esters have confirmed that it is the acyl-oxygen bond that cleaves during hydrolysis. masterorganicchemistry.com In enzymatic systems, nucleophilic attack can be further assisted, for example, by a second water molecule or an amino acid residue acting as a general base to activate the attacking water molecule, increasing its nucleophilicity. nih.govresearchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Fries Rearrangement Studies

The Fries rearrangement is an organic reaction that converts a phenolic ester, such as this compound, into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst. wikipedia.orgsigmaaldrich.com This reaction is selective for the ortho and para positions relative to the hydroxyl group. For this compound, the rearrangement primarily yields 4-hydroxy-3-methylacetophenone (the para product) with smaller amounts of 2-hydroxy-3-methylacetophenone (the ortho product). rsc.orgresearchgate.net

The mechanism of the Fries rearrangement has been a subject of considerable investigation, with evidence supporting both intramolecular and intermolecular pathways. wikipedia.orgspcmc.ac.in The prevailing pathway can depend on the specific substrate, catalyst, and reaction conditions.

Intermolecular Pathway : This pathway involves the initial formation of a complex between the ester and the Lewis acid catalyst. wikipedia.org This complex can then dissociate, breaking the ester's acyl-oxygen bond to generate a free acylium ion (CH₃CO⁺) and a phenoxide-catalyst complex. wikipedia.orgorganic-chemistry.org The electrophilic acylium ion can then attack the aromatic ring of another phenoxide molecule in a classic electrophilic aromatic substitution (Friedel-Crafts acylation) to form the hydroxy ketone product. wikipedia.org The generation of o-cresol as a significant byproduct during the rearrangement of this compound is strong evidence for the occurrence of an intermolecular scission of the ester. rsc.org Crossover experiments, where two different esters are rearranged together, often yield "crossed" products, confirming that the acyl group can detach from one molecule and attach to another. spcmc.ac.in

Intramolecular Pathway : In this pathway, the acyl group migrates directly from the phenolic oxygen to an ortho or para position on the same aromatic ring without ever becoming a completely free ion. rsc.orgspcmc.ac.in The reaction is thought to proceed through a tight ion pair within a solvent cage or via a concerted mechanism. organic-chemistry.org Studies on the rearrangement of this compound with titanium tetrachloride showed that the hydroxy ketone product was formed at a finite rate at the very beginning of the reaction (time zero), which suggests that at least a portion of the product must arise directly from an intramolecular migration within the initial ester-catalyst complex. rsc.org

In practice, it is believed that both mechanisms can operate concurrently. The formation of the para-isomer is often associated with the intermolecular route, while the ortho-isomer can be favored by the intramolecular pathway, especially at higher temperatures. wikipedia.orgspcmc.ac.in

The choice of catalyst is critical in the Fries rearrangement, influencing reaction rate, yield, and the ratio of ortho to para isomers.

Lewis Acids : A variety of Lewis acids are effective catalysts, including aluminium chloride (AlCl₃), titanium tetrachloride (TiCl₄), boron trifluoride (BF₃), and stannic chloride (SnCl₄). sigmaaldrich.comorganic-chemistry.org They function by coordinating to the carbonyl oxygen of the ester, which polarizes the acyl-oxygen bond and facilitates its cleavage to generate the reactive electrophile. wikipedia.org

Titanium Tetrachloride (TiCl₄) : In studies with this compound in nitrobenzene (B124822), the reaction rate was found to increase with the TiCl₄-to-ester molar ratio, reaching a maximum at a ratio of 2:1. rsc.org

Aluminium Chloride (AlCl₃) : When used to catalyze the rearrangement of this compound, AlCl₃ also primarily directs the formation of the para-substituted hydroxyketone. researchgate.net Lewis acids are typically required in stoichiometric or even excess amounts because they form complexes with both the starting ester and the hydroxy ketone product. organic-chemistry.org

Brønsted Acids and Other Catalysts : Strong protic acids like hydrogen fluoride (B91410) (HF) and methanesulfonic acid are also used. organic-chemistry.orgjocpr.com In recent years, efforts have focused on developing more environmentally benign and reusable catalysts.

p-Toluenesulfonic acid (PTSA) : This solid, biodegradable acid has been shown to be an efficient catalyst for the Fries rearrangement of aryl esters, offering high conversion and selectivity. jocpr.comresearchgate.net

Zeolites : These solid acid catalysts have been explored to avoid the corrosive and wasteful nature of traditional homogeneous catalysts. rsc.org Studies with p-tolyl acetate have shown that beta zeolites, which have a high concentration of accessible Brønsted acid sites, exhibit good performance. rsc.org

The table below summarizes the effect of different catalysts on the rearrangement of this compound and similar aryl esters.

Table 1: Influence of Various Catalysts on the Fries Rearrangement

| Catalyst | Catalyst Type | Key Findings for this compound / Aryl Esters | Reference(s) |

|---|---|---|---|

| Titanium Tetrachloride (TiCl₄) | Lewis Acid | Rate increases with catalyst ratio up to 2:1. Reaction proceeds via both inter- and intramolecular pathways, yielding mainly the para-isomer and o-cresol. | rsc.org |

| Aluminium Chloride (AlCl₃) | Lewis Acid | Yields mainly the para-hydroxyketone from this compound. Required in stoichiometric amounts. | researchgate.net |

| p-Toluenesulfonic Acid (PTSA) | Brønsted Acid | An efficient, eco-friendly catalyst for aryl esters, yielding high conversion. | jocpr.comresearchgate.net |

Kinetic and Thermodynamic Analyses of Rearrangement

Esterification Reactions for New Ester Formation

This compound can conceptually participate in transesterification reactions to form new esters, although direct esterification of the parent o-cresol is more common for synthesis. Esterification reactions, in general, involve the reaction of an alcohol or phenol (B47542) with a carboxylic acid or its derivative. libretexts.org The Fischer-Speier esterification, which uses an acid catalyst and an excess of alcohol, is a classic method for producing esters from carboxylic acids and alcohols. masterorganicchemistry.com This reaction is reversible, and the equilibrium can be shifted towards the product by removing water as it forms. masterorganicchemistry.com

For phenols like o-cresol, direct esterification with carboxylic acids is often slow. libretexts.org More reactive acylating agents such as acyl chlorides or acid anhydrides are typically used. libretexts.org For instance, reacting a phenol with an acyl chloride is a vigorous reaction that produces an ester and hydrogen chloride. libretexts.org Alternatively, methods like the Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride, or the Shiina macrolactonization, using 2-methyl-6-nitrobenzoic anhydride (B1165640), provide efficient ways to form esters under milder conditions. nih.govresearchgate.net These methods are particularly useful for complex molecules and can achieve high yields. nih.govresearchgate.net Another modern approach involves using pentafluoropyridine (B1199360) to generate acyl fluorides in situ, which then react to form esters. researchgate.net

Other Significant Transformations Involving the o-Tolyl Moiety

The o-tolyl group in this compound can undergo various oxidative transformations. Aromatic hydrocarbons can be oxidized to phenols in the presence of cuprous acetate, oxygen, and acetic acid. google.com This process can also lead to the formation of tolyl acetate derivatives. google.com For example, the oxidation of toluene (B28343) under these conditions can yield a mixture of o-, m-, and p-cresol (B1678582), as well as their corresponding acetates, including this compound. google.com

Palladium-catalyzed reactions are also significant. The use of Pd(OAc)₂ with P(o-tolyl)₃ can form stable palladacycles, which are highly active precatalysts in cross-coupling reactions. nih.govacs.orgresearchgate.net The mechanistic pathways of these catalysts are complex and can involve different palladium oxidation states. nih.govresearchgate.net Furthermore, hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (DIB) can be used for oxidative transformations. beilstein-journals.org For instance, in the presence of Lewis acids, DIB can facilitate the oxidative cleavage of β-keto amides to produce dihalo-N-phenylacetamides, demonstrating a novel oxidative process. beilstein-journals.org Computational studies have also been used to investigate the toxicity of m-tolyl acetate derivatives, which can be influenced by their oxidative metabolism. researchgate.net

The ester functionality of this compound can be subjected to reductive transformations. A notable development is the one-step reduction of unactivated aryl esters to their corresponding tolyl derivatives using a nickel/N-heterocyclic carbene (NHC) catalyst system with an organosilane reducing agent. amazonaws.com This method provides a direct route from esters to methylarenes, offering an alternative to multi-step procedures that may use hazardous metal hydrides. amazonaws.com The process involves a rapid, non-catalyzed reduction to a silylated alcohol, followed by a nickel-catalyzed reduction to the methyl group. amazonaws.com This methodology has been shown to be chemoselective, capable of reducing the ester group in the presence of other reducible functionalities. amazonaws.com

The aromatic ring of the o-tolyl group is susceptible to electrophilic substitution, while the ester carbonyl is prone to nucleophilic acyl substitution. masterorganicchemistry.com Nucleophilic substitution reactions involving derivatives of this compound are important in synthesis. For instance, ethyl 2-(methylamino)-2-(o-tolyl)acetate can be synthesized via nucleophilic substitution of ethyl bromoacetate (B1195939) with o-toluidine (B26562). smolecule.com This compound can then undergo further reactions, such as oxidation of the amino group or reduction of the ester. smolecule.com

Similarly, 2-acetamido-2-(o-tolyl)acetic acid can be prepared through methods involving the introduction of an acetic acid moiety via alkylation or condensation with haloacetic acid derivatives. The synthesis of ponesimod, an FDA-approved drug, involves a key step where a thiazolidin-4-one ring undergoes a nucleophilic attack on 3-chloro-4-hydroxybenzaldehyde. mdpi.com Another example is the synthesis of the drug oliceridine, which involves a Knoevenagel condensation followed by a nucleophilic addition. tandfonline.com These examples highlight the utility of nucleophilic substitution reactions in building complex molecules from structures related to the o-tolyl moiety. mdpi.comtandfonline.com

Palladium-Catalyzed Cross-Coupling Reactions Involving o-Tolyl Ligands

Tri(o-tolyl)phosphine has been identified as a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. nih.govresearchgate.netacs.orgliv.ac.uk Its utility stems from its stability and resistance to oxidation, allowing for a variety of challenging cross-coupling reactions to be performed under ambient conditions. nih.govacs.org The combination of Pd(OAc)₂ and P(o-tolyl)₃ readily forms the Herrmann–Beller palladacycle, [Pd(C^P)(μ₂-OAc)]₂, a highly active precatalyst, particularly for arylative Heck reactions. nih.govresearchgate.net This system can achieve high turnover numbers (TONs), reaching up to 1 x 10⁶. nih.gov

The mechanisms by which these palladium complexes operate are intricate. nih.govresearchgate.netacs.org While traditionally it was believed that the in-situ generated trans-[Pd(OAc)₂(PPh₃)₂] reduces to active Pd(0) species, recent studies have revealed a more complex reality. researchgate.net The palladacycle formed with the P(o-tolyl)₃ ligand can be converted to an activated hydroxide-bridged form, [Pd(C^P)(μ₂-OH)]₂, in the presence of a base. researchgate.netacs.org This activated complex serves as a precursor to catalytically relevant species and imparts stability that allows for a Pd(II)/Pd(IV) catalytic cycle to operate. researchgate.netacs.org

Research has also shown a dynamic shift in the catalytic pathway during a Suzuki-Miyaura cross-coupling reaction, moving from a mononuclear palladium-controlled pathway to one dominated by palladium nanoparticles (PdNPs). researchgate.netacs.org The formation of these nanoparticles and other palladium clusters highlights the mechanistic complexity of these reactions. researchgate.netacs.org The nature of the arylboron species and the presence of water or acid are critical for the formation of the active Pd(0) and Pd(II) species. researchgate.netacs.org

In specific applications, such as the Heck reaction, a combination of palladium(II) acetate and tri(o-tolyl)phosphine is used to catalyze the coupling of aryl halides with alkenes. tcichemicals.com Similarly, this catalyst system is effective in the Stille cross-coupling of aryl chlorides and the coupling of aryl bromides with heteroaryl aluminum reagents. researchgate.net The choice of ligand, such as the moderately bulky tolylphosphines, can significantly influence the conversion rates and turnover numbers in these reactions. liv.ac.uk

Acylation Reaction Mechanisms and Intermediates (e.g., Acylium Ion Formation)

The acylation of aromatic compounds using this compound as an acylating agent proceeds through a multi-step mechanism. A key intermediate in this process is the highly reactive acylium ion (RCO⁺). osti.gov The formation of this ion is often the rate-limiting step in the reaction. osti.govresearchgate.net

The reaction generally follows two main steps:

Formation of the Acylium Ion: The acylating agent, in this case, this compound, interacts with an acid catalyst (such as a zeolite or trifluoromethanesulfonic acid) to form an acylium ion. osti.govresearchgate.net Studies have shown that aromatic esters like m-tolyl acetate are more efficient at forming acylium ions compared to acetic acid, leading to higher reaction rates. osti.gov Density Functional Theory (DFT) calculations support this, indicating a lower activation barrier for acylium ion formation from m-tolyl acetate. osti.gov

C-C Bond Formation: The electrophilic acylium ion then attacks the aromatic substrate, leading to the formation of a C-C bond and the final acylated product. osti.gov Substituents on the aromatic ring of the substrate can either activate or deactivate this electrophilic substitution step. osti.gov

The efficiency of this compound as an acylating agent is influenced by the stability of the leaving group. Phenyl acetate, for instance, is a better acylating agent than m-tolyl acetate, suggesting the nature of the phenoxide leaving group plays a significant role. osti.gov

In the context of Friedel-Crafts acylation, Lewis acids like aluminum chloride (AlCl₃) are typically used to facilitate the formation of the acylium ion from an acyl chloride, which then reacts with an aromatic compound. this compound can also participate in transesterification reactions. For example, in the presence of an aromatic substrate like m-cresol (B1676322), it can be formed from the reaction of m-cresol with another aromatic ester like phenyl acetate. osti.gov

When trifluoromethanesulfonic acid (TfOH) is used as a catalyst, the acylation of phenolic compounds with either acetyl chloride or acetic acid proceeds through the same active species, indicating a common mechanistic pathway. mdpi.com With m-tolyl acetate, both Fries rearrangement and hydrolysis can occur in the presence of TfOH. mdpi.com

The table below summarizes the effect of different acylating agents on the acylation of m-cresol.

| Acylating Agent | Product Yield (%) | Reference |

| Acetic Acid | 3 | osti.gov |

| m-Tolyl Acetate | 14 | osti.gov |

Thermal Decomposition Pathways

The thermal decomposition of this compound in the gas phase has been investigated through theoretical studies, primarily using Density Functional Theory (DFT). researchgate.netresearchgate.net These studies propose two primary mechanisms for the pyrolysis of aryl acetates.

Mechanism A: Stepwise Electrocyclic researchgate.netosti.gov Hydrogen Shift

This is considered the more probable pathway. researchgate.net It involves a two-step process:

An electrocyclic researchgate.netosti.gov hydrogen shift occurs, leading to the elimination of ketene (B1206846) through a concerted six-membered cyclic transition state. This results in the formation of a cyclohexadienone intermediate. researchgate.net

The intermediate then undergoes tautomerization to yield the corresponding phenol, in this case, o-cresol. researchgate.net

The transition state for the rate-determining step in this mechanism has a six-centered geometry. researchgate.net Calculated activation parameters for the thermal decomposition of phenyl acetate via this mechanism show good agreement with experimental data, suggesting it is the likely pathway. researchgate.net While experimental data for this compound is not available, it is rationalized that its thermal elimination proceeds through the same mechanism. researchgate.net The key products identified in the gas-phase thermal degradation of phenyl acetate are phenol and ketene. researchgate.net

Mechanism B: Concerted Elimination

This alternative mechanism involves a more direct, one-step elimination. However, the calculated entropy of activation for this pathway deviates significantly from experimental values for phenyl acetate, making it a less likely route. researchgate.net For p-tolyl acetate, the results for Mechanism B are comparable to those of phenyl acetate, with positive entropies of activation. researchgate.net

The thermal degradation of polymers containing o-tolyl groups, such as poly(N-ethyl-m-tolyl-aminoethyl methacrylate), has also been studied. In this case, the primary degradation pathway is immediate backbone chain scission, which produces oligomers. cnrs.fr

The table below presents a comparison of calculated activation parameters for the thermal decomposition of phenyl acetate and p-tolyl acetate via Mechanism A.

| Compound | Enthalpy of Activation (kJ/mol) | Energy of Activation (kJ/mol) | Entropy of Activation (J/mol·K) | Reference |

| Phenyl Acetate | 231 | 236 | -30.7 | researchgate.net |

| p-Tolyl Acetate | ~234 | ~239 | - | researchgate.net |

Catalysis in O Tolyl Acetate Chemistry

Homogeneous Catalysis

Homogeneous catalysis plays a crucial role in the transformation of o-tolyl acetate (B1210297) and related ester compounds. This section explores two key areas: the Lewis acid-catalyzed Fries rearrangement and enzyme-catalyzed reactions, highlighting the versatility of these catalytic systems in organic synthesis.

Lewis Acid Catalysis in Fries Rearrangement

The Fries rearrangement is a significant organic reaction that converts an aryl ester, such as o-tolyl acetate, into a hydroxy aryl ketone. byjus.comaakash.ac.in This transformation is typically facilitated by a Lewis acid catalyst in the presence of an aqueous acid. byjus.comaakash.ac.in The reaction is notable for its ortho- and para-selectivity, meaning the acyl group preferentially migrates to the ortho or para position on the aryl ring. byjus.com

Commonly used Lewis acid catalysts include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). organic-chemistry.orgsigmaaldrich.comtestbook.com These catalysts are generally used in stoichiometric excess because they form complexes with both the starting material and the product. organic-chemistry.org The reaction mechanism initiates with the complexation of the Lewis acid to the carbonyl oxygen of the acyl group, which is more electron-rich and thus a better Lewis base than the phenolic oxygen. byjus.com This complexation polarizes the bond between the phenolic oxygen and the acyl group, leading to the generation of an acylium carbocation. byjus.com This electrophilic acylium ion then attacks the aromatic ring. byjus.com

The regioselectivity of the Fries rearrangement is influenced by reaction conditions such as temperature and the solvent used. Lower temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-substituted product. byjus.com The use of non-polar solvents can also promote the formation of the ortho-isomer. byjus.com In the case of m-tolyl acetate, when treated with trifluoromethanesulfonic acid (TfOH), both Fries rearrangement and hydrolysis have been observed, indicating a competition between these two reaction pathways. mdpi.comresearchgate.net

Enzyme-Catalyzed Reactions of Related Esters

Enzymes, particularly lipases, are increasingly utilized as biocatalysts for various reactions involving esters due to their high efficiency, selectivity, and mild operating conditions. nih.govmdpi.com These biocatalytic processes present a green alternative to traditional chemical methods. nih.gov Lipases can catalyze a range of reactions, including esterification, transesterification, and hydrolysis. mdpi.comgoogle.com

In the context of aryl esters, lipase-catalyzed hydrolysis is a key reaction. For instance, lipases from different origins, such as Candida rugosa and Mucor miehei, have been shown to effectively catalyze the hydrolysis of biphenyl (B1667301) esters. researchgate.net The efficiency and chemoselectivity of these enzymatic reactions can be optimized by adjusting parameters like temperature, pH, and the solvent system. researchgate.net Research has shown that elevated temperatures and the presence of certain organic solvents can lead to highly selective monohydrolysis. researchgate.net

Enzyme-catalyzed reactions are not limited to hydrolysis. Lipases can also facilitate esterification and transesterification reactions. google.com These processes are valuable for synthesizing a variety of esters with applications in different industries. nih.gov The versatility of lipases allows them to be used with a wide array of substrates, including aryl thiols and aryl-thioesters. google.com

Heterogeneous Catalysis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling. This section delves into the application of various heterogeneous catalytic systems in reactions involving this compound and its precursors, such as oxidative degradation, acylation, and derivatization.

Metal-Supported Catalysts in Oxidative Degradation Processes

Metal-supported catalysts are instrumental in the oxidative degradation of cresol (B1669610) isomers, which are structurally related to this compound. researchgate.net In a study on the catalytic ozonation of cresols, silica (B1680970) (SiO₂)-supported metal catalysts, including nickel (Ni), iron (Fe), manganese (Mn), and vanadium (V), were employed. researchgate.net The degradation of o-cresol (B1677501) using these catalysts yielded several products, including this compound. researchgate.net

The catalytic activity was found to be dependent on the metal used and its loading on the support. For instance, an Fe(2.5%)/SiO₂ catalyst demonstrated the highest conversion rate for o-cresol. researchgate.net The characterization of these catalysts revealed that the metals were well-dispersed on the silica support. researchgate.net Other studies have explored the use of V₂O₅-supported metal catalysts for the oxidative degradation of cresols with ozone, with Mn-loaded catalysts showing significant activity. researchgate.net Furthermore, clay materials like Algerian Montmorillonite-Na have also been used as effective catalysts for the oxidative degradation of o-cresol in the presence of hydrogen peroxide. nih.gov

Advanced oxidative processes (AOPs) using photocatalysts like nano-TiO₂ have also been shown to be effective in degrading phenolic compounds such as o-cresol. mdpi.com The addition of a catalyst like nano-TiO₂ in the presence of UV light significantly increases the degradation rate compared to photolysis alone. mdpi.com Silver nanoparticles (AgNPs) are another class of materials used for the catalytic degradation of phenol (B47542) and its derivatives. journalwjbphs.com

Zeolite Catalysis in Acylation Reactions

Zeolites, with their well-defined pore structures and acidic properties, are excellent catalysts for shape-selective reactions like acylation. cas.cz The acylation of phenols with carboxylic acids over zeolite catalysts is a key method for producing hydroxyacetophenones. researchgate.net In the gas-phase acylation of phenol with acetic acid, zeolites such as H-ZSM-5, HY, and HBeta have been studied. conicet.gov.ar Zeolite H-ZSM-5, in particular, has shown stable activity over time, while others tend to deactivate due to coke formation. conicet.gov.ar

Zeolite H-Beta has been identified as a highly effective catalyst for the synthesis of 2,4-dihydroxybenzophenone (B1670367) from resorcinol (B1680541) and benzoic acid, a reaction that involves both esterification and Fries rearrangement. researchgate.net The catalytic activity of zeolites in these reactions is influenced by the nature, density, and strength of their acid sites. conicet.gov.ar

Palladium-on-Carbon (Pd/C) Catalysis in Derivatization

Palladium-on-carbon (Pd/C) is a widely used heterogeneous catalyst for various organic transformations, including hydrogenation reactions. In the context of cresol derivatives, Pd/C has been employed in catalytic hydrogenation to produce cyclohexanol (B46403) derivatives. nih.govacs.org For instance, the palladium-catalyzed hydrogenation of o-cresol yields trans-2-methylcyclohexanol, although with low diastereoselectivity. nih.govacs.org

The combination of Pd/C with solid acid zeolites like HZSM-5 and HY has been investigated for the hydrogenation of phenol, cresols, and guaiacol. researchgate.netrsc.orgdntb.gov.ua The acidity of the zeolite component influences the product selectivity, with stronger acid sites favoring the formation of cycloketones. researchgate.net

Palladium catalysts, in general, are central to many cross-coupling reactions. The Herrmann-Beller palladacycle, which can be formed from palladium(II) acetate and tris(o-tolyl)phosphine, is a well-known precatalyst for the Heck reaction. wikipedia.orgnih.govacs.org The P(o-tolyl)₃ ligand is noted for its stability and ability to facilitate a range of challenging cross-coupling reactions. nih.govacs.org In pharmaceutical applications, palladium catalysts are often used in multi-step syntheses, and subsequent removal of palladium residues is a critical step, often achieved using adsorbents like activated carbon. acs.org

Mechanisms of Catalytic Activation and Species Formation (e.g., Palladacycle Activation)

The catalytic chemistry involving this compound and related compounds is profoundly influenced by the use of palladium catalysts, often in conjunction with tri(o-tolyl)phosphine (P(o-tolyl)₃). The interaction between palladium(II) acetate (Pd(OAc)₂) and P(o-tolyl)₃ leads to the formation of the highly stable and active Herrmann-Beller palladacycle, a cornerstone precatalyst in cross-coupling reactions. nih.govacs.orgresearchgate.net The activation of this precatalyst and the subsequent formation of catalytically active species are complex processes involving multiple pathways.

The Herrmann-Beller palladacycle, formally [Pd(C^P)(μ₂-OAc)]₂ (where C^P represents monocyclopalladated P(o-tolyl)₃), is readily formed from the reaction of Pd(OAc)₂ with P(o-tolyl)₃. nih.govresearchgate.net While historically considered a direct source of active Pd(0) species, recent studies have revealed a more intricate reality, with multiple catalytic species and pathways potentially operating simultaneously or shifting during a reaction. nih.govacs.orgresearchgate.net

The activation of the palladacycle precatalyst can proceed through several proposed mechanisms:

Reductive Elimination: One proposed pathway involves the in-situ formation of a Pd(0) complex from the dimeric palladacycle, presumably via reductive elimination. researchgate.net This process is thought to exist in an endergonic equilibrium, and the resulting Pd(0) complex can be trapped and stabilized by an additional P(o-tolyl)₃ ligand. researchgate.net

Anionic Activation: Acetate anions, often used as a base in Heck reactions, can facilitate the formation of active species. researchgate.net It has been proposed that the palladacycle is activated via migration of the acetate anion to the phosphorus atom within a mononuclear Pd(II) complex, leading to the cleavage of the palladacycle. nih.govacs.org In the presence of a hydroxide (B78521) base, the acetate-bridged dimer [Pd(C^P)(μ₂-OAc)]₂ can be converted to a more activated hydroxide-bridged form, [Pd(C^P)(μ₂-OH)]₂, which serves as a key intermediate for generating catalytically relevant species. nih.govacs.orgresearchgate.net

Dual Catalytic Cycles: Research indicates that catalysis may not be limited to a single Pd(0)/Pd(II) cycle. The stability imparted by the palladacyclic structure can bring a Pd(II)/Pd(IV) cross-coupling mechanism into play. nih.govacs.orgresearchgate.net In this pathway, the Pd(II) palladacycle undergoes a two-electron oxidation to a Pd(IV) intermediate, followed by reductive elimination to form the product. nih.gov The operation of a Pd(II)/Pd(IV) cycle has been supported by stoichiometric reactions and computational studies. acs.org

The activation process leads to a "cocktail" of active species. nih.gov Depending on the reaction conditions, these can include:

Mononuclear Pd(0) and Pd(II) species: These are critical for initiating catalytic cycles like the Heck and Suzuki-Miyaura cross-couplings. nih.govacs.org

Palladium Nanoparticles (PdNPs): Palladacycles can act as reservoirs for active Pd(0) species, which may aggregate to form PdNPs. nih.govresearchgate.net Studies have shown that for certain reactions, there can be a shift from a mononuclear Pd-controlled pathway to a PdNP-controlled pathway as the reaction progresses. nih.govacs.org

Higher Order Palladium Clusters: The activated hydroxide-bridged palladacycle can also lead to the formation of higher-order Pdn clusters containing multiple cyclopalladated ligands, which have demonstrated catalytic competency. researchgate.net

The activation pathway is also critically influenced by the presence of water and/or acid, which are crucial for the formation of active Pd(0) and Pd(II) species from the hydroxide-bridged palladacycle intermediate. nih.govacs.orgresearchgate.net

Impact of Catalysis on Selectivity and Reaction Rates

The choice of catalyst system and the specific activation mechanism employed have a profound impact on both the selectivity and the rate of reactions in this compound-related chemistry. The complexity of the catalytic system, with its multiple potential active species and pathways, allows for fine-tuning of reaction outcomes. nih.gov

Impact on Selectivity:

Catalysis is a primary determinant of reaction selectivity, governing the product pattern by lowering the activation energy for specific transformation pathways. In palladium-catalyzed reactions involving o-tolyl derivatives, selectivity can be influenced by several factors:

Ligand Effects: The structure of the phosphine (B1218219) ligand is crucial. For example, in Suzuki-Miyaura cross-couplings, the deuteration of the methyl substituents on the P(o-tolyl)₃ ligand was found to influence the ratio of branched to linear isomer products. nih.govacs.org This highlights the sensitivity of the reaction's selectivity to subtle steric and electronic changes in the ligand framework.

Reaction Pathway: The dominant catalytic pathway—be it neutral or cationic, or proceeding via a Pd(0)/Pd(II) or Pd(II)/Pd(IV) cycle—can dictate selectivity. In Heck reactions, the nature of the halide or pseudohalide (e.g., acetate vs. chloride) can determine whether a neutral or cationic mechanism predominates, which in turn affects outcomes. libretexts.org When chiral ligands like BINAP are used in systems favoring a cationic pathway, their chiral information can be effectively transferred to the products, leading to high enantioselectivity. libretexts.org

Regioselectivity: In C-H activation reactions, the catalyst system directs functionalization to specific positions. For instance, palladium acetate has been used to selectively functionalize the C-10 position of 7,8-benzoquinoline, with the quinoline's nitrogen atom acting as a directing group. greyhoundchrom.com Similarly, in the Fries rearrangement of p-tolyl acetate over solid acid catalysts, zeolite framework types like MFI are known to exhibit higher selectivity towards the para-hydroxyacetophenone product. rsc.org

Impact on Reaction Rates:

The reaction rate is directly linked to the activity of the catalyst, which is determined by the concentration and reactivity of the active species generated from the precatalyst.

Catalyst Activation and Concentration: The rate of precatalyst activation is a key factor. The Herrmann-Beller palladacycle is known to be a highly active precatalyst, capable of achieving high turnover numbers (TONs), sometimes with very low catalyst loadings. nih.govacs.org However, kinetic studies have revealed complex dependencies. For example, some reactions exhibit a non-first-order rate dependence on the catalyst concentration, which can be rationalized by the formation of dimeric palladium species that lie outside the main catalytic cycle. acs.org

Ligand-to-Palladium Ratio: The ratio of phosphine ligand to palladium can significantly affect the reaction rate. For bulky ligands like P(o-tolyl)₃, the rate may show a small dependence on the L:Pd ratio. acs.org In contrast, for smaller ligands, the rate dependence becomes more significant, suggesting that the dissociation of a phosphine from a bisphosphine Pd(II) complex is a required and potentially rate-limiting step for catalyst activation. acs.org

Active Species and Reaction Conditions: The nature of the active species plays a critical role. Purely prepared Pd(0) species, such as [(o-tolyl)₃P]₂Pd, have been shown to catalyze coupling reactions at faster rates than systems starting from the palladacycle precatalyst. acs.org Furthermore, reaction conditions such as the choice of base and solvent are crucial. Acetate anions, for instance, can favor the formation of active monophosphine-Pd(0) complexes from palladacycles, thereby enhancing the rate of oxidative addition with aryl halides, a key step in many cross-coupling cycles. researchgate.net

The following table summarizes the influence of different catalytic factors on reaction outcomes:

| Catalytic Factor | Impact on Selectivity | Impact on Reaction Rate | Research Finding |

| Ligand Structure | Influences isomeric product ratios (e.g., linear vs. branched). nih.govacs.org | Affects the rate of catalyst activation; bulky ligands can form highly reactive monophosphine-ligated species. acs.orgacs.org | Deuteration of P(o-tolyl)₃ methyl groups altered branched/linear product ratios in Suzuki-Miyaura cross-couplings. nih.govacs.org |

| Catalytic Pathway | Determines stereoselectivity (e.g., enantioselectivity with chiral ligands) and regioselectivity. libretexts.orgrsc.org | Different pathways (e.g., Pd(0)/Pd(II) vs. Pd(II)/Pd(IV)) have distinct kinetics. | Cationic pathways with BINAP ligands enable high enantioselectivity in Heck reactions. libretexts.org |

| Active Species | The nature of the active species (monomer, cluster, NP) can lead to different product distributions. nih.gov | The concentration and reactivity of the active species are primary rate determinants. acs.org | A shift from mononuclear Pd to PdNP catalysis was observed during a Suzuki-Miyaura reaction. nih.gov |

| Additives (Base/Acid) | Can switch selectivity by altering the active catalyst or pathway. | Can accelerate or inhibit the reaction by influencing precatalyst activation. nih.govresearchgate.net | Hydroxide base converts the palladacycle to a more activated form; acetate anions favor the formation of active Pd(0) species. nih.govresearchgate.net |

Environmental Chemistry and Degradation Pathways of O Tolyl Acetate

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For o-tolyl acetate (B1210297), the primary abiotic pathways are hydrolysis and photodegradation.

Like other esters, o-tolyl acetate is susceptible to hydrolysis in aqueous environments. cymitquimica.com This chemical reaction involves the cleavage of the ester bond by water, leading to the formation of its constituent alcohol and carboxylic acid. The reaction is reversible but is favored towards the products, especially under acidic or basic conditions which catalyze the process.

The primary products of this compound hydrolysis are o-cresol (B1677501) and acetic acid. smolecule.com The general chemical equation for this reaction is:

C₉H₁₀O₂ + H₂O → C₇H₈O + C₂H₄O₂

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like this compound, this process can be a significant degradation pathway. The absorption of light energy can excite the molecule, leading to bond cleavage. annualreviews.org

Research on related compounds provides insight into the potential photodegradation of this compound. Studies on cresol (B1669610) isomers have shown that they can undergo photodegradation. researchgate.net Interestingly, some research indicates that under specific oxidative conditions, such as in the presence of ozone and certain catalysts, o-cresol can be converted into products including this compound. researchgate.net This suggests that the photodegradation pathway can be complex and may involve intermediates or reversible reactions depending on environmental conditions. The primary mechanism for many organic pollutants involves the generation of reactive species like hydroxyl radicals which then attack the parent compound. scispace.com The degradation of this compound via photolysis would likely involve cleavage of the ester bond or modification of the aromatic ring.

Aqueous Hydrolysis Studies

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms such as bacteria and fungi. mdpi.com

In aquatic ecosystems, microorganisms play a crucial role in the breakdown of organic pollutants. researchgate.net While specific studies focusing solely on the aquatic biodegradation of this compound are limited, the degradation of its components and similar structures is well-documented. The ester linkage in this compound is a likely target for microbial enzymes called esterases, which would hydrolyze the compound into o-cresol and acetic acid. oup.com

Acetic acid is a simple organic acid that is readily metabolized by a vast range of microorganisms. o-Cresol is also known to be biodegradable by various aquatic and terrestrial microorganisms, which can use it as a source of carbon and energy. epa.gov The biodegradability of related materials like cellulose (B213188) acetate has been studied in marine environments, showing that modification of the chemical structure can enhance biodegradation rates. daicel.com This suggests that this compound, being a relatively simple ester, is likely to be biodegradable in aquatic systems, preventing long-term persistence.

Soil environments harbor diverse microbial communities capable of degrading a wide array of organic compounds. oup.com The degradation of pesticides and other xenobiotics in soil is a well-studied field. mdpi.com Microorganisms in soil can adapt to utilize new chemical compounds as nutrient sources, a process known as enhanced or accelerated biodegradation. oup.com

The degradation of this compound in soil would likely proceed via initial hydrolysis by microbial extracellular enzymes, releasing o-cresol and acetic acid. Soil bacteria and fungi possess the metabolic pathways to further break down these products. epa.gov The rate of degradation can be influenced by various soil properties, including pH, moisture content, temperature, and the availability of other nutrients. oup.com For example, soil pH can affect both the chemical stability of the compound and the activity of the degrading microorganisms. oup.com

Biodegradation in Aquatic Environments

Identification of Environmental Degradation Products

The breakdown of this compound in the environment results in the formation of several degradation products. The identity of these products depends on the specific degradation pathway.

Hydrolysis: As established, aqueous hydrolysis, whether abiotic or biotic, yields two primary products: o-cresol and acetic acid . smolecule.com

Oxidative and Photodegradation: More complex processes like photodegradation or advanced oxidation can lead to a variety of other products. Studies on the oxidation of o-cresol, the primary hydrolysis product, have identified further degradation intermediates. For example, the catalytic ozonation of o-cresol has been shown to produce 2,5-dihydroxytoluene . researchgate.netresearchgate.net It is plausible that similar hydroxylated intermediates could be formed during the environmental degradation of this compound itself, following the initial ester cleavage.

The table below summarizes the key degradation pathways and their resulting products.

| Degradation Pathway | Mechanism Type | Key Reactants | Identified Degradation Products |

|---|---|---|---|

| Aqueous Hydrolysis | Abiotic/Biotic | This compound, Water | o-Cresol, Acetic acid |

| Photodegradation | Abiotic | This compound, UV Light | o-Cresol, Acetic acid, potentially ring-hydroxylated compounds |

| Microbial Degradation (Aquatic/Soil) | Biotic | This compound, Microorganisms | o-Cresol, Acetic acid, and further metabolites from complete mineralization (CO₂, H₂O) |

| Further Oxidation of o-Cresol | Abiotic/Biotic | o-Cresol, Oxidants (e.g., O₃, hydroxyl radicals) | 2,5-Dihydroxytoluene |

The ultimate fate of these degradation products is typically mineralization, where they are completely broken down by microorganisms into carbon dioxide, water, and biomass. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic characteristics and chemical behavior of o-tolyl acetate (B1210297). researchgate.netlew.ro These investigations typically involve optimizing the molecule's geometry to find its lowest energy state and then calculating a variety of electronic parameters.

Key quantum chemical parameters calculated for molecules to assess their structure and reactivity include:

Electronic Energy: The energy of the electrons in the electrostatic field of the nuclei.

Binding Energy: The energy required to separate the molecule into its constituent atoms.

Core-Core Repulsion Energy: The electrostatic repulsion between the atomic nuclei.

Heat of Formation: The change in enthalpy when the compound is formed from its constituent elements in their standard states. researchgate.net

Studies on related aromatic compounds demonstrate that DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are effective for these analyses. researchgate.netlew.ro For o-tolyl acetate, such calculations would reveal the distribution of electron density, showing how the acetyl and methyl substituents electronically influence the phenyl ring. The interaction between the lone pairs on the ester oxygen atoms and the π-system of the aromatic ring can be quantified, providing insight into the molecule's resonance stabilization and reactivity patterns. rsc.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational preferences over time. mdpi.com For this compound, MD simulations can elucidate the flexibility of the molecule, particularly the rotation around the C-O ester bond and the C-C bond connecting the phenyl ring to the methyl group.

The process involves:

System Setup: A starting conformation of the this compound molecule is placed in a simulation box, often solvated with a suitable solvent to mimic experimental conditions.

Force Field Application: A classical force field (a set of parameters and equations describing the potential energy of the system) is applied to calculate the forces acting on each atom.

Simulation: Newton's equations of motion are solved iteratively to simulate the movement of atoms over a specific time period, typically nanoseconds to microseconds. mdpi.com

Analysis of the resulting trajectory provides information on the accessible conformations and the energy barriers between them. mdpi.com For this compound, a key area of investigation would be the dihedral angles defining the orientation of the acetate group relative to the plane of the phenyl ring. tandfonline.com Identifying the most stable, low-energy conformers is crucial as the molecular conformation can significantly impact its reactivity and interaction with other molecules. tandfonline.com The stability of different conformers is often initially assessed through a Potential Energy Surface (PES) scan, which calculates the energy as a specific dihedral angle is systematically rotated. rsc.org

Application of Quantitative Structure-Activity Relationships (QSAR) for Exploring Molecular Descriptors and Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to correlate a molecule's structural or physicochemical properties with its biological activity or a specific chemical property. nih.govnih.gov While specific QSAR studies focused solely on this compound are not prominent, the methodology is widely applied to related compounds like m-tolyl acetate derivatives to predict properties such as toxicity. researchgate.netnih.gov

The QSAR approach involves calculating a set of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure. These descriptors fall into several classes:

| Descriptor Class | Examples |

| Quantum Chemical | HOMO/LUMO energies, Dipole moment, Total energy, Heat of formation. researchgate.net |

| Physicochemical | LogP (lipophilicity), Molar refractivity, Polarizability, Hydration energy, Surface area, Surface volume. researchgate.net |

| Topological | Molecular Connectivity Indices, Wiener index, Balaban index, Polar Surface Area (PSA). researchgate.net |

| Geometric (3D) | Molecular surface, Molecular volume, Moments of inertia. hufocw.org |

Once calculated, these descriptors are used to build a mathematical model (e.g., using multiple linear regression) that relates them to an observed activity. nih.gov For instance, a QSAR model for a series of tolyl acetate isomers could be developed to predict their binding affinity to a specific enzyme or their rate of hydrolysis. The model would identify which descriptors have the most significant influence, thereby providing insight into the molecular features that govern the activity. researchgate.netnih.gov This information is valuable for designing new molecules with enhanced or diminished properties.

Prediction of Reactive Sites via Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting the reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduacs.org

HOMO: Represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. acs.org

LUMO: Represents the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. acs.org

The energy and spatial distribution of these orbitals are critical. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests high reactivity. acs.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the ester oxygen, while the LUMO would likely be centered on the carbonyl carbon and the aromatic ring's π* anti-bonding orbitals. This distribution indicates that the molecule can participate in electrophilic aromatic substitution reactions on the ring and nucleophilic attacks at the carbonyl carbon.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are crucial for identifying reactive sites for electrostatic interactions.

Red Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For this compound, this would be prominent around the carbonyl oxygen atom. rsc.org

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. This would be expected around the carbonyl carbon and the hydrogen atoms. rsc.org

Green/Yellow Regions: Indicate neutral or weakly polarized areas.

Together, FMO theory and MEP maps provide a comprehensive picture of this compound's reactivity, guiding the prediction of how it will interact with other reagents. nih.gov